N-(4-methoxyphenyl)-2-{1-[2-(4-methylphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-{1-[2-(4-methylphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide is a complex organic compound with a unique structure that includes a methoxyphenyl group, a methylphenoxyacetyl group, and a tetrahydroquinoxalinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-2-{1-[2-(4-methylphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Tetrahydroquinoxalinone Core: This step involves the reaction of an appropriate diamine with a diketone under acidic conditions to form the tetrahydroquinoxalinone core.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction using a suitable methoxyphenyl halide.
Acetylation: The acetyl group is introduced by reacting the intermediate with acetic anhydride in the presence of a base.
Final Coupling: The final product is obtained by coupling the intermediate with 4-methylphenoxyacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-2-{1-[2-(4-methylphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-(4-methoxyphenyl)-2-{1-[2-(4-methylphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-{1-[2-(4-methylphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-2-methoxyacetamide: Similar structure but lacks the tetrahydroquinoxalinone core.
4-methoxyphenylacetic acid: Contains the methoxyphenyl group but has a different functional group.
N-(4-acetyl-2-methylphenyl)acetamide: Similar acetyl group but different aromatic substitution pattern.
Uniqueness
N-(4-methoxyphenyl)-2-{1-[2-(4-methylphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide is unique due to its combination of functional groups and the tetrahydroquinoxalinone core, which imparts specific chemical and biological properties not found in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C26H25N3O5 |
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Molecular Weight |
459.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[1-[2-(4-methylphenoxy)acetyl]-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide |
InChI |
InChI=1S/C26H25N3O5/c1-17-7-11-20(12-8-17)34-16-25(31)29-22-6-4-3-5-21(22)28-26(32)23(29)15-24(30)27-18-9-13-19(33-2)14-10-18/h3-14,23H,15-16H2,1-2H3,(H,27,30)(H,28,32) |
InChI Key |
DBJPXOKGHHPBBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2C(C(=O)NC3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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